Flavokavain A

Chemoresistance Lung Cancer P-glycoprotein

Flavokawain A is a methoxylated chalcone from kava with a unique substitution pattern (2'-hydroxy-4',6'-dimethoxy A-ring, 4-methoxy B-ring) that distinguishes it from flavokawains B and C. Not functionally interchangeable with flavokawain B. Key differentiators: 1.65-fold more potent than paclitaxel in PTX-resistant lung cancer, reduces P-gp 3-fold. Achieves 62% tumor volume reduction in T24 bladder cancer xenograft. Nearly identical tyrosinase inhibition to flavokawain B (IC50 ~14.3 µM). Selective for OSCC cells over normal keratinocytes. Procure for MDR reversal, bladder cancer, or tyrosinase studies.

Molecular Formula C18H18O5
Molecular Weight 314.3 g/mol
Cat. No. B8812290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlavokavain A
Molecular FormulaC18H18O5
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O
InChIInChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3
InChIKeyCGIBCVBDFUTMPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flavokawain A Procurement: Sourcing the Chalcone with Validated Anticancer Differentiation


Flavokawain A (FKA) is a methoxylated chalcone primarily isolated from the kava plant (Piper methysticum) [1]. It is characterized by a specific substitution pattern featuring a 2'-hydroxy-4',6'-dimethoxy A-ring and a 4-methoxy B-ring, distinguishing it structurally from its related in-class compounds, flavokawain B and C [2]. FKA has been documented for its capacity to induce apoptosis via a Bax protein-dependent, mitochondrial pathway, and for its activity in multiple in vivo cancer models [3].

Why Flavokawain B or Kavalactones Cannot Replace Flavokawain A: A Procurement Risk Assessment


Despite sharing a chalcone core, flavokawains A and B are not functionally interchangeable. A direct comparative study concluded that flavokawain B is more potent than flavokawain A in terms of cell death induction and metastasis inhibition in breast cancer models [1]. Conversely, flavokawain A exhibits unique kinase inhibition profiles distinct from flavokawain B and kavain [2]. Furthermore, the major kavalactone class, including kawain, lacks the antiproliferative and apoptotic effects seen with flavokawains, highlighting a fundamental class-level divergence in bioactivity [3]. Substituting one compound for another without specific quantitative validation therefore carries significant scientific risk.

Quantitative Differentiation of Flavokawain A: A Comparator-Based Evidence Guide for Scientific Procurement


Flavokawain A Efficacy in Overcoming Paclitaxel Resistance Compared to Paclitaxel Alone in Lung Cancer

In a direct head-to-head comparison, Flavokawain A demonstrated superior efficacy in inhibiting the proliferation of paclitaxel (PTX)-resistant lung cancer A549/T cells compared to PTX itself. The study provides a clear, quantifiable advantage for FKA in a chemoresistant model [1].

Chemoresistance Lung Cancer P-glycoprotein Drug Development

Flavokawain A Selectivity for Oral Cancer Cells Versus Normal Keratinocytes

A study comparing multiple kava constituents demonstrated that Flavokawain A, along with Flavokawain B and yangonin, selectively inhibited the proliferation of oral squamous cell carcinoma (OSCC) cell lines without affecting normal oral keratinocytes [1].

Oral Squamous Cell Carcinoma Selectivity Cancer Therapeutics Toxicity

Flavokawain A Inhibition of P-Glycoprotein Expression in Drug-Resistant Cancer

In a direct comparison between parental and resistant cell lines, Flavokawain A treatment led to a quantifiable reduction in P-glycoprotein (P-gp) protein expression, a key driver of multidrug resistance [1].

Multidrug Resistance P-gp Inhibitor Lung Cancer Combination Therapy

Flavokawain A Inhibition of In Vivo Bladder Tumor Growth in a Xenograft Model

Flavokawain A demonstrated statistically significant in vivo antitumor efficacy in a bladder cancer xenograft model, with quantifiable reduction in both tumor volume and weight compared to a vehicle control .

Bladder Cancer Xenograft Model In Vivo Efficacy Tumor Growth Inhibition

Flavokawain A Tyrosinase Inhibition Activity Comparable to Flavokawain B

Flavokawain A exhibits potent tyrosinase inhibitory activity that is quantitatively similar to that of Flavokawain B, as shown in a direct comparative study [1].

Tyrosinase Inhibition Depigmentation Cosmeceutical Enzyme Assay

Flavokawain A Application Scenarios: Best-Fit Use Cases Based on Quantitative Differentiation


Overcoming Chemoresistance: A Key Use Case for Flavokawain A

Procure Flavokawain A for studies focused on reversing multidrug resistance. Direct evidence shows it is 1.65-fold more potent than paclitaxel in PTX-resistant lung cancer cells and reduces the expression of the drug efflux pump P-gp by 3-fold . This makes it a compelling tool for investigating combination therapies or novel strategies to re-sensitize resistant tumors.

Flavokawain A in Advanced Bladder Cancer Preclinical Research

For preclinical bladder cancer research requiring an agent with robust in vivo validation, Flavokawain A is a strong candidate. It has demonstrated a 62% reduction in tumor volume in a T24 bladder cancer xenograft model . This in vivo efficacy data, combined with its established mechanism of Bax-dependent apoptosis, justifies its use in more advanced animal studies [2].

Investigating Tyrosinase Inhibition: Flavokawain A as a Viable Alternative

In projects exploring natural tyrosinase inhibitors for cosmetic or dermatological applications, Flavokawain A is a functionally equivalent alternative to Flavokawain B. A direct comparison shows their IC50 values are nearly identical (14.26 µM vs. 14.38 µM) . Procurement of FKA may be advantageous if a lab has established protocols or structural interests specific to the methoxylation pattern of FKA.

Flavokawain A as a Selective Agent for Head and Neck Cancer Studies

Flavokawain A is a suitable procurement choice for scientists studying oral squamous cell carcinoma (OSCC). It has been shown to significantly inhibit proliferation in two OSCC cell lines (H400 and BICR56) while exhibiting no effect on normal oral keratinocytes (OKF6), suggesting a degree of cancer-cell selectivity that is critical for reducing off-target toxicity in therapeutic development .

Quote Request

Request a Quote for Flavokavain A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.